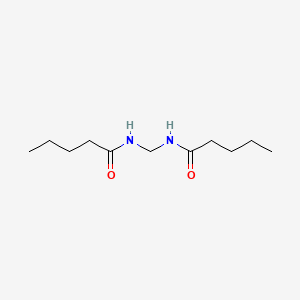

N,N'-Methylenedipentanamide

Description

N,N'-Methylenedipentanamide is a diamide compound characterized by two pentanamide groups connected via a methylene (-CH₂-) bridge. The latter features a benzene ring core instead of a methylene bridge, highlighting structural flexibility in diamide design. The methylenedipentanamide variant likely serves as a flexible linker in polymer chemistry or pharmaceutical intermediates due to its amide functionality and alkyl chain length.

Properties

CAS No. |

87740-47-4 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

N-[(pentanoylamino)methyl]pentanamide |

InChI |

InChI=1S/C11H22N2O2/c1-3-5-7-10(14)12-9-13-11(15)8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |

InChI Key |

WZJUTKXTGKFTBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NCNC(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Methylenedipentanamide can be synthesized through the reaction of pentanoyl chloride with methylenediamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N,N’-Methylenedipentanamide involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenedipentanamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, the amide bonds can be hydrolyzed to yield pentanoic acid and methylenediamine.

Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to the corresponding amine.

Substitution: The amide groups can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Hydrolysis: Pentanoic acid and methylenediamine.

Reduction: Corresponding amine derivatives.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

N,N’-Methylenedipentanamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of N,N’-Methylenedipentanamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s amide groups can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

N,N-Dimethylpentanamide (CAS 6225-06-5)

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.2 g/mol

- Physical Properties :

- Applications : Primarily used as a polar aprotic solvent or intermediate in organic synthesis. Its low melting point and moderate boiling point make it suitable for low-temperature reactions.

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- Structure : Features a rigid aromatic core with acetylated amine groups .

- Applications : Utilized in dye synthesis and polymer crosslinking due to its stability and hydrogen-bonding capacity.

N,N,N',N'-Tetrabutylpentanediamide

- Molecular Formula : C₂₁H₄₂N₂O₂

- Molecular Weight : 354.58 g/mol

- Structure : A diamide with tetrabutyl substituents, enhancing lipophilicity .

- Applications : Likely employed in phase-transfer catalysis or as a surfactant due to its bulky alkyl chains.

N,N'-(4-Methylbenzene-1,2-diyl)dipentanamide (CAS 445288-88-0)

- Molecular Formula: Not explicitly stated, but inferred to include a toluene backbone with pentanamide substituents .

- Applications: Potential use in high-performance polymers or drug delivery systems due to aromatic rigidity and amide hydrogen bonding.

Data Table: Key Properties of Comparable Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| N,N'-Methylenedipentanamide* | C₁₁H₂₀N₂O₂ | ~212.29 (calculated) | N/A | N/A | Polymers, pharmaceutical intermediates |

| N,N-Dimethylpentanamide | C₇H₁₅NO | 129.20 | 141 (100 Torr) | -51 | Solvent, synthesis intermediate |

| N,N'-Diacetyl-1,4-phenylenediamine | C₁₀H₁₂N₂O₂ | 192.22 | N/A | ~150–160 (estimated) | Dye synthesis, polymer crosslinking |

| N,N,N',N'-Tetrabutylpentanediamide | C₂₁H₄₂N₂O₂ | 354.58 | N/A | N/A | Surfactants, phase-transfer agents |

*Theoretical values for this compound are calculated based on structural analogs.

Functional Group Reactivity and Stability

- Amide Bonds : All compounds feature amide groups, providing hydrolytic stability compared to esters. However, N,N-Dimethylpentanamide’s tertiary amide structure reduces hydrogen-bonding capacity, limiting its use in self-assembling materials compared to primary/secondary amides .

- Alkyl vs. Aromatic Cores : Methylenedipentanamide’s flexible methylene bridge contrasts with the rigid aromatic core in N,N'-(4-methylbenzene-1,2-diyl)dipentanamide, affecting thermal stability and solubility. Aromatic diamides exhibit higher melting points (>150°C) , while alkyl variants like methylenedipentanamide likely remain liquid or semi-solid at room temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.